

# Applications of (R)-VAPOL Derivatives in Asymmetric Catalysis: Application Notes and Protocols

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## Compound of Interest

Compound Name: (R)-Vap<sup>ol</sup>

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**(R)-VAPOL** (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and its derivatives have emerged as a privileged class of chiral ligands and organocatalysts in asymmetric synthesis. Their unique vaulted biaryl backbone creates a deep and well-defined chiral pocket, enabling high levels of stereocontrol in a variety of catalytic transformations. This document provides an overview of key applications, quantitative data summaries, detailed experimental protocols, and mechanistic insights into the use of **(R)-VAPOL** derivatives in catalysis.

## I. Key Applications in Asymmetric Catalysis

**(R)-VAPOL** and its derivatives, particularly the corresponding phosphoric acids and metal complexes, have been successfully employed in a range of enantioselective reactions, consistently delivering products with high yields and excellent enantiopurities.

### Asymmetric Aziridination

**(R)-VAPOL**-derived boron catalysts are highly effective for the asymmetric aziridination of imines with diazo compounds. This reaction provides a direct route to chiral aziridines, which are valuable building blocks in medicinal chemistry and organic synthesis. The catalysts, typically generated in situ from **(R)-VAPOL** and a boron source like triphenyl borate, promote

the formation of cis-aziridines with high diastereoselectivity and enantioselectivity.[1] Studies have shown that the active catalytic species is a boroxinate-based Brønsted acid.[2]

## Asymmetric Petasis Reaction

The (S)-VAPOL organocatalyst has proven to be highly efficient in the enantioselective Petasis borono-Mannich reaction.[3][4] This multicomponent reaction, which couples an amine, a carbonyl compound (often a glyoxylate), and an organoboronate, provides a straightforward method for synthesizing chiral  $\alpha$ -amino acids and their derivatives.[4][5] The (S)-VAPOL catalyst can be recovered and reused without a significant loss of activity or enantioselectivity.[3]

## Asymmetric Imine Amidation

(R)-VAPOL-derived phosphoric acids and their corresponding metal salts, particularly calcium phosphate, are superior catalysts for the enantioselective amidation of imines.[4][6][7] This reaction, involving the addition of sulfonamides or imides to N-protected imines, yields chiral N,N'-aminals and other protected amine derivatives in high yields and with exceptional enantioselectivity.[6][8] The use of low catalyst loadings under mild conditions makes this a highly practical method.[4][6]

## Asymmetric Diels-Alder Reaction

(R)-VAPOL and its derivatives have been utilized as chiral ligands for Lewis acid-catalyzed asymmetric Diels-Alder reactions. When complexed with aluminum reagents, these ligands effectively catalyze the cycloaddition of dienes with dienophiles, although detailed quantitative data in the literature is less extensive compared to other applications.[9] The vaulted structure of the VAPOL ligand is crucial for creating a chiral environment that directs the stereochemical outcome of the cycloaddition.

## II. Data Presentation: Summary of Catalytic Performance

The following tables summarize the quantitative data for key reactions catalyzed by (R)-VAPOL derivatives, showcasing their effectiveness across a range of substrates.

Table 1: **(R)**-VAPOL-Boron Catalyzed Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate[10][11]

Entry	Imine R Group	Yield (%)	ee (%)
1	Phenyl	83	89
2	p-Bromophenyl	85	90
3	o-Tolyl	68	88
4	1-Naphthyl	87	93
5	Cyclohexyl	74	78
6	tert-Butyl	83	83

Table 2: **(S)**-VAPOL Catalyzed Asymmetric Petasis Reaction of Alkenyl Boronates, Secondary Amines, and Ethyl Glyoxylate[1][5][6]

Entry	Amine	Alkenyl Boronate	Yield (%)	er
1	Dibenzylamine	(E)-Styrenylboronic acid	92	98:2
2	Morpholine	(E)-Styrenylboronic acid	85	95:5
3	Piperidine	(E)-Octenylboronic acid	71	89:11
4	N-Benzylmethylaniline	(E)-Styrenylboronic acid	90	97:3

Table 3: **(R)**-VAPOL-Calcium Phosphate Catalyzed Asymmetric Imine Amidation[4][6]

Entry	Imine Ar Group	Sulfonamide	Yield (%)	ee (%)
1	Phenyl	p-Toluenesulfonamide	>99	>99
2	4-Methoxyphenyl	p-Toluenesulfonamide	98	99
3	4-Chlorophenyl	p-Toluenesulfonamide	99	98
4	2-Naphthyl	p-Toluenesulfonamide	95	97
5	Phenyl	Methanesulfonamide	97	>99

### III. Experimental Protocols

#### Protocol 1: General Procedure for (R)-VAPOL-Boron Catalyzed Asymmetric Aziridination

##### Catalyst Preparation:

- To a flame-dried Schlenk flask under an argon atmosphere, add **(R)-VAPOL** (0.10 mmol) and triphenyl borate (0.30 mmol).
- Add dry CH<sub>2</sub>Cl<sub>2</sub> (2 mL) and heat the mixture at 55 °C for 1 hour.
- Remove the solvent and other volatile components under high vacuum (0.5 mmHg) at 55 °C for 30 minutes to yield the catalyst as a white to pale-yellow solid.

##### Aziridination Reaction:

- Dissolve the pre-formed catalyst (5-10 mol%) in dry toluene (0.5 M).
- Add the N-benzhydryl imine (1.0 equiv).
- Cool the solution to the desired temperature (typically 0 °C to room temperature).
- Add ethyl diazoacetate (1.1 equiv) dropwise over a period of 10 minutes.
- Stir the reaction mixture at the same temperature and monitor its progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral aziridine.[\[11\]](#)[\[12\]](#)

## Protocol 2: General Procedure for (S)-VAPOL Catalyzed Asymmetric Petasis Reaction

- To a flame-dried round-bottom flask containing a magnetic stir bar, add (S)-VAPOL (15 mol%) and activated 3 Å molecular sieves.
- Add dry toluene to the flask, followed by the secondary amine (1.2 equiv).
- Stir the mixture for 10 minutes at room temperature.
- Add the alkenyl boronate (1.0 equiv) and ethyl glyoxylate (1.0 equiv).
- Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the  $\alpha$ -amino ester.[\[1\]](#)[\[6\]](#)

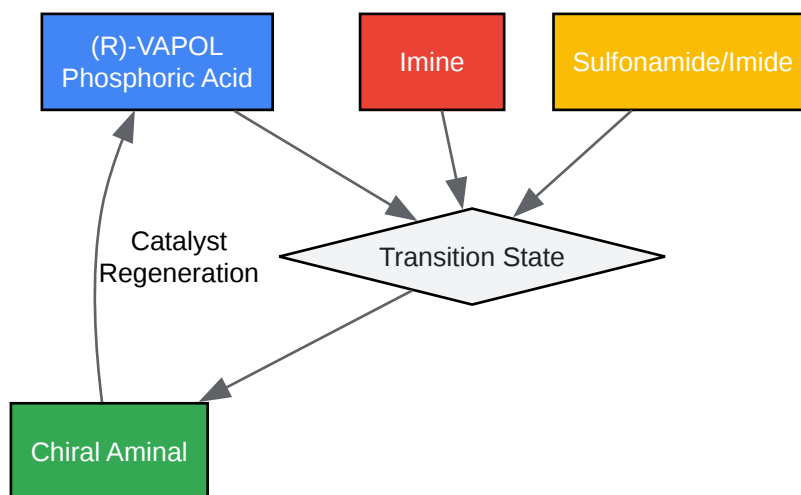
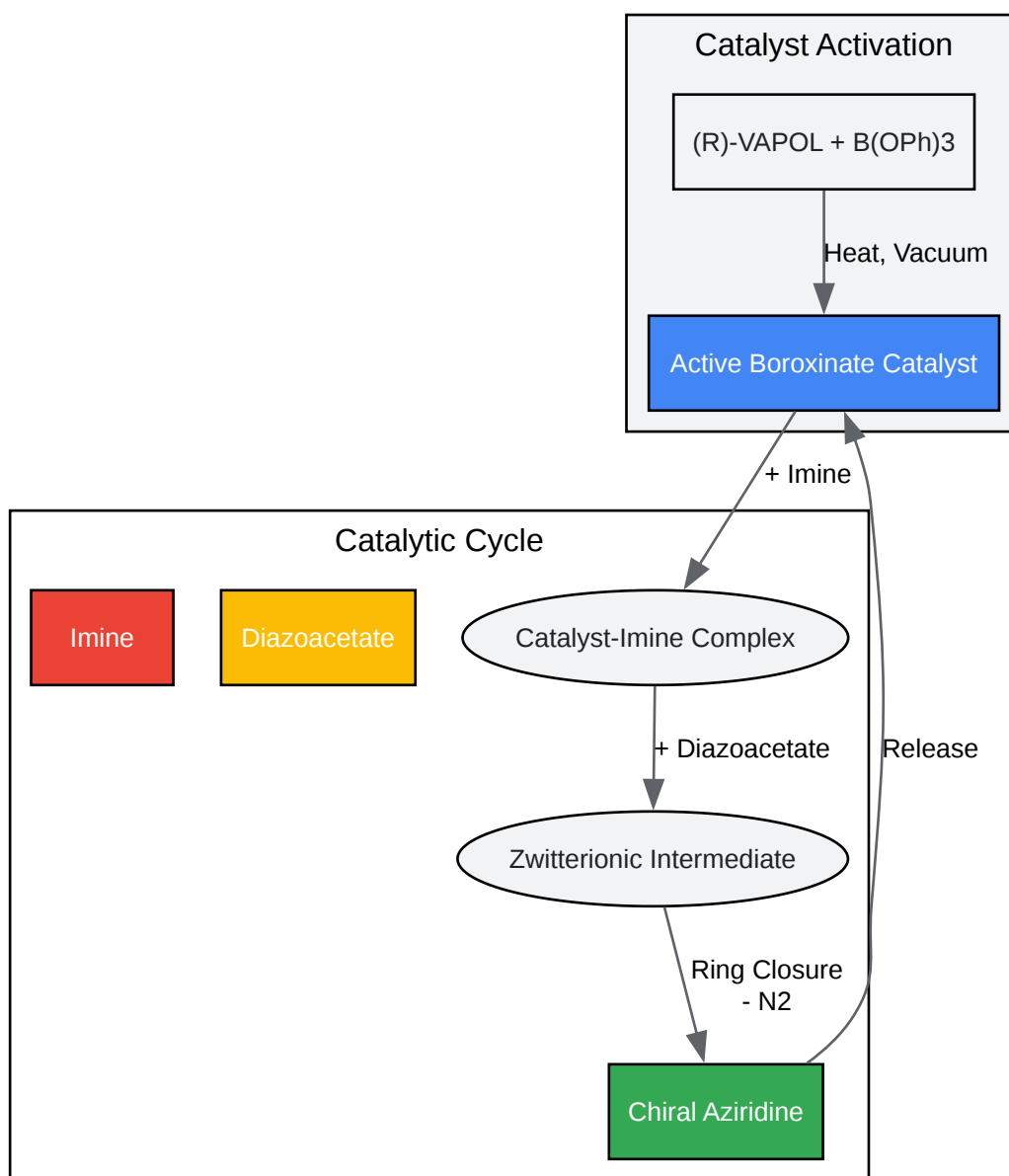
## Protocol 3: General Procedure for (R)-VAPOL-Phosphoric Acid Catalyzed Imine Amidation

- To a vial charged with **(R)-VAPOL**-phosphoric acid (1-5 mol%), add the N-Boc-protected imine (1.0 equiv) and the sulfonamide or imide nucleophile (1.1 equiv).
- Add dry toluene (0.1 M) and stir the reaction mixture at room temperature.
- Monitor the reaction by TLC until the starting imine is consumed.
- Concentrate the reaction mixture in vacuo.
- Purify the residue by flash column chromatography on silica gel to obtain the chiral N,N'-aminal product.<sup>[4]</sup>

## IV. Mechanistic Diagrams and Insights

The stereochemical outcome of reactions catalyzed by **(R)-VAPOL** derivatives is governed by the well-defined chiral environment created by the ligand. The following diagrams illustrate the proposed catalytic cycles and key interactions.

## Catalytic Cycle for (R)-VAPOL-Boron Catalyzed Aziridination



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